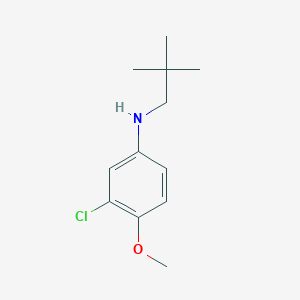

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline

Description

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline |

InChI |

InChI=1S/C12H18ClNO/c1-12(2,3)8-14-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3 |

InChI Key |

ABJIYSGEQJHNFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline typically involves the reaction of 3-chloroaniline with 2,2-dimethylpropylamine and methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxy group can enhance the compound’s solubility and reactivity. The dimethylpropyl group can influence the compound’s steric properties, affecting its binding to enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

3-Chloro-N-Phenyl-Phthalimide () :

This compound shares a chloro substituent but differs significantly in core structure (phthalimide vs. aniline) and substituent placement. The phthalimide’s rigid bicyclic framework and phenyl group at the nitrogen contrast with the aniline’s flexibility and neopentyl group. The chloro group in both compounds may enhance electrophilic substitution resistance, but the phthalimide’s conjugated system likely increases thermal stability .- 3-Chloro-N-[(4E)-6-Chloro-2-(4-Methoxyphenyl)-4H-Chromen-4-ylidene]-4-Methoxyaniline (): This chromen-derived compound includes a methoxyaniline moiety but incorporates a fused chromen ring system. Steric effects from the chromen system may reduce solubility in nonpolar solvents relative to the neopentyl-substituted aniline .

Nitrogen-Substituent Influence

- N-Ethylbenzenaminium O-(2,2-Dimethylpropyl) Methylphosphonothiolate (): The neopentyl group in this phosphonothiolate mirrors the substituent in the target compound. However, the presence of a phosphonothiolate group and ethylbenzenaminium cation introduces ionic character, significantly altering solubility (e.g., hygroscopicity in salts) and reactivity (e.g., nucleophilic substitution at phosphorus). The neopentyl group here likely enhances steric shielding, reducing hydrolysis rates compared to less bulky analogs .

Electronic and Steric Property Analysis

| Property | 3-Chloro-N-(2,2-Dimethylpropyl)-4-Methoxyaniline | 3-Chloro-N-Phenyl-Phthalimide | N-Ethylbenzenaminium Phosphonothiolate |

|---|---|---|---|

| Electron Effects | Mixed (Cl: EWG; OMe: EDG) | Cl (EWG) on conjugated system | Ionic phosphonothiolate (strong EWG) |

| Steric Hindrance | High (neopentyl group) | Moderate (phenyl group) | High (neopentyl + phosphonothiolate) |

| Solubility in Polar Solvents | Low (nonpolar neopentyl) | Low (rigid phthalimide) | High (ionic nature) |

| Thermal Stability | Moderate | High (conjugated system) | Variable (salt decomposition) |

Key Research Findings

- Synthetic Challenges: The neopentyl group in 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline complicates purification, as seen in analogous compounds requiring high-purity synthesis for polymer applications (e.g., phthalimide derivatives in polyimide monomers) .

- Reactivity : The methoxy group’s electron-donating effect may direct electrophilic substitution to the 2- or 6-positions of the aromatic ring, whereas the chloro group deactivates the ring. This contrasts with phthalimide derivatives, where reactivity is dominated by the imide carbonyl .

Biological Activity

3-Chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological applications, and relevant case studies that illustrate its effects in various biological contexts.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline includes:

- A chloro group which can participate in electrophilic aromatic substitution reactions.

- A methoxy group that enhances solubility and reactivity.

- A dimethylpropyl group that influences steric properties affecting binding to enzymes or receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro and methoxy groups play crucial roles in modulating the compound's reactivity and binding affinity to various biological molecules. This interaction can lead to alterations in enzyme activity and receptor signaling pathways, which are critical for its biological effects.

Biological Applications

3-Chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline has been utilized in several biological studies, including:

- Enzyme Interactions : The compound serves as a probe in biochemical assays to study enzyme kinetics and interactions.

- Pharmacological Studies : It has been evaluated for its potential therapeutic effects in neurodegenerative diseases due to its ability to influence neurotransmitter pathways.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential applications in drug development targeting metabolic disorders.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of the compound revealed that it could mitigate oxidative stress in neuronal cells. The study highlighted its potential role in preventing neurodegeneration associated with conditions like Alzheimer's disease.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 90 |

| Compound (50 µM) | 75 |

| Compound (100 µM) | 50 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation of 3-chloro-4-methoxyaniline with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, transition-metal-catalyzed coupling (e.g., Ru-based catalysts with sodium methoxide) may enhance regioselectivity . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc 8:2) is recommended to isolate the product in >75% yield .

Q. How is 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline characterized structurally, and what analytical techniques are critical?

- Methodology :

- 1H/13C NMR : Key signals include a singlet for the two methyl groups on the 2,2-dimethylpropyl chain (δ ~1.2 ppm in 1H; δ ~25–30 ppm in 13C) and a methoxy singlet (δ ~3.8 ppm in 1H; δ ~55–60 ppm in 13C). Aromatic protons appear as a multiplet (δ 6.5–7.2 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 270.1352 for C₁₃H₁₉ClNO).

- Melting Point : Typically 85–90°C (varies with purity) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability tests (TGA/DSC) show decomposition above 200°C. Storage at 4°C under inert gas (N₂/Ar) is advised to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline?

- Methodology : Discrepancies in NMR shifts (e.g., unexpected splitting in aromatic regions) may arise from rotational isomerism or impurities. Use variable-temperature NMR (VT-NMR) to identify dynamic processes or employ 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography when possible, as demonstrated for structurally related (Z)-imine derivatives .

Q. What strategies are effective for modifying the 2,2-dimethylpropyl group to tune bioactivity?

- Methodology : Replace the 2,2-dimethylpropyl group with bulkier substituents (e.g., cyclohexylmethyl) to enhance lipophilicity and membrane permeability. Alternatively, introduce polar groups (e.g., hydroxyls) via post-synthetic oxidation. Biological assays (e.g., antimicrobial MIC tests) show that bulkier groups reduce activity against Gram-negative bacteria but improve selectivity for fungal targets .

Q. How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?

- Methodology : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the ortho and para positions. In Pd-catalyzed Suzuki-Miyaura couplings, the 3-chloro substituent serves as a leaving group, enabling aryl-boron reagent insertion. Monitor reaction progress via LC-MS to detect intermediates (e.g., boronate esters) .

Q. What computational methods predict the compound’s binding affinity for enzyme targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with cytochrome P450 enzymes or kinase targets. Key pharmacophore features include the chloro-methoxy aromatic system (hydrogen bond acceptor) and the hydrophobic 2,2-dimethylpropyl chain. Validate predictions with SPR (surface plasmon resonance) binding assays .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers for biological assays.

Solution : Use DMSO stock solutions (<1% v/v) or formulate with cyclodextrins . - Challenge : Byproduct formation during alkylation (e.g., dialkylated species).

Solution : Employ slow addition of alkylating agent and excess aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.